(hexan-2-yl)[(1R)-1-phenylethyl]amine
Description
Properties
CAS No. |
1568364-99-7 |
|---|---|
Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(1R)-1-phenylethyl]hexan-2-amine |
InChI |
InChI=1S/C14H23N/c1-4-5-9-12(2)15-13(3)14-10-7-6-8-11-14/h6-8,10-13,15H,4-5,9H2,1-3H3/t12?,13-/m1/s1 |
InChI Key |
DGAACJFRXIEIBF-ZGTCLIOFSA-N |
SMILES |
CCCCC(C)NC(C)C1=CC=CC=C1 |
Isomeric SMILES |
CCCCC(C)N[C@H](C)C1=CC=CC=C1 |
Canonical SMILES |
CCCCC(C)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(1-Phenylethyl)propan-2-amine
N-[1-(4-Methoxyphenyl)ethyl]hexan-1-amine (Compound 39)
Methyl [(1R)-1-phenylethyl]amine
Carbazole Derivatives (e.g., Compound 38)
- Structure : Tetrahydrocarbazole core with 6-chloro and (R)-α-methylbenzylamine groups.
- Biological Activity : Exhibits anti-HPV activity (IC₅₀ = 0.005 µM) due to halogenation and stereochemistry .
- Contrast : The absence of a carbazole ring in the target compound suggests divergent biological targets, though the (R)-phenylethyl group may retain enantioselective interactions.
Lipophilicity and Solubility
- Hexan-2-yl Group : Increases logP compared to methyl or propan-2-yl analogs, likely reducing aqueous solubility but improving lipid bilayer penetration.
- Chiral Center : The (R)-configuration may enhance binding to chiral receptors or enzymes, as seen in carbazole derivatives .
Data Tables
Table 1. Structural and Functional Comparison
Key Research Findings
- Stereochemistry Matters : The (R)-configuration in (1R)-1-phenylethylamine derivatives enhances biological activity (e.g., anti-HPV IC₅₀ values) and enantioselectivity in catalysis .
- Alkyl Chain Length : Longer chains (e.g., hexan-2-yl) improve lipophilicity but may reduce solubility, necessitating formulation adjustments for pharmaceutical use .
- Halogenation Effects : In carbazole analogs, 6-chloro substitution improves pharmacokinetics over bromo-substituted counterparts, suggesting halogen choice impacts drug-likeness .
Preparation Methods
Reductive Amination of Ketones or Aldehydes
- Starting Materials: A suitable ketone or aldehyde bearing the hexan-2-yl group and (1R)-1-phenylethylamine or its precursor.
- Reagents: Common reductive agents include sodium borohydride, zinc borohydride, or lithium aluminum hydride.
- Conditions: Typically performed in tetrahydrofuran (THF) or toluene solvents under controlled temperatures (90–96 °C) for several hours.
- Workup: Acid-base extraction and purification by solvent extraction and distillation.
This method is supported by patent CN103641725A, which describes the preparation of phenylethylamine via reduction of phenylacetamide in zinc borohydride-THF solution with toluene at 93 °C for 4 hours, followed by acidic and basic workup and chloroform extraction to isolate the amine product.
Amidation and Subsequent Reduction
- Step 1: Formation of an amide intermediate by coupling hexan-2-yl carboxylic acid derivatives with (1R)-1-phenylethylamine.
- Step 2: Reduction of the amide to the corresponding amine using selective reducing agents.
This approach is consistent with methods for amidine derivatives and related amines described in WO2016029216A2, which outlines multi-step syntheses involving amide coupling, vinylation, and reduction steps, emphasizing improved scalability and safety over traditional methods.
Comparative Analysis of Reductive Agents
| Reductive Agent | Reaction Rate | Yield | Cost | Side Reactions | Suitability for Scale-up |
|---|---|---|---|---|---|
| Sodium Borohydride | Slow | Moderate | Low | Few | Good |
| Zinc Borohydride (Zn(BH4)2) | Moderate | High | Moderate | Minimal | Good |
| Lithium Aluminum Hydride | Fast | High | High | Many | Poor |
| Iron Powder | Slow | Low | Very Low | Incomplete | Poor |
Zinc borohydride in THF has been identified as an optimal reducing agent balancing reactivity, yield, and cost for phenylethylamine synthesis, making it a preferred choice for preparing related amines including this compound.
Detailed Reaction Conditions and Workup
| Parameter | Value/Condition | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) + Toluene | Toluene ratio approx. 70 mL per 10.8 g amide |
| Reducing Agent Concentration | 5% Zinc Borohydride in THF | Optimized for yield and reaction control |
| Temperature | 90–96 °C (optimal 93 °C) | Maintained for 3.5–4.5 hours |
| Reaction Time | 4 hours | Ensures complete reduction |
| Workup | Acidification with 10% HCl, filtration | Followed by chloroform extraction |
| pH Adjustment | Alkalinization to pH 11–12 with 20% NaOH | Enables amine extraction |
| Drying Agent | Anhydrous MgSO4 | For drying organic extracts |
| Purification | Vacuum distillation | Yields purified amine |
Research Findings and Practical Notes
- Yield and Purity: The zinc borohydride method yields high-purity phenylethylamine derivatives with minimal side products.
- Reaction Efficiency: Slow heating and controlled temperature prevent side reactions and degradation.
- Scalability: The method is suitable for scale-up due to mild conditions and relatively safe reagents.
- Chirality Considerations: Maintaining the (1R) stereochemistry requires starting from enantiomerically pure precursors or employing chiral catalysts/resolutions.
Summary Table of Preparation Steps
| Step No. | Operation | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Dissolution | Dissolve phenylacetamide and toluene in THF | Zinc borohydride 5% in THF |
| 2 | Heating | Heat mixture to 93 °C | Stir for 3.5–4.5 hours |
| 3 | Cooling and Acid Workup | Cool to room temp, add 10% HCl | Filter to remove solids |
| 4 | Organic Extraction | Extract filtrate with chloroform twice | Volume ratio chloroform:toluene 2.5:1 |
| 5 | Alkalinization and Re-extraction | Adjust pH to 11–12 with 20% NaOH, extract 5 times | Volume chloroform half of toluene |
| 6 | Drying and Concentration | Dry organic layer over MgSO4, evaporate solvent | Vacuum distillation to isolate amine |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (hexan-2-yl)[(1R)-1-phenylethyl]amine with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliaries or asymmetric catalysis. For example, using (1R)-1-phenylethylamine derivatives as chiral building blocks, researchers can employ reductive amination under controlled pH and temperature to minimize racemization . Ligand-assisted strategies, such as those involving phosphine-based chiral ligands (e.g., MonoPhos™), have been shown to enhance stereochemical control in similar amine syntheses . Purification via chiral chromatography or crystallization in non-polar solvents further improves enantiomeric excess (ee).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can confirm regiochemistry and detect impurities. For stereochemical analysis, NOESY or ROESY experiments help assign spatial configurations .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving chiral centers and hydrogen-bonding networks .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Q. How can researchers assess the compound's stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies under stress conditions (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis quantify degradation products. For hygroscopic or light-sensitive batches, inert-atmosphere storage (argon) at -20°C is recommended, as shown in protocols for similar amines .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and binding affinities in catalytic cycles. For example, studies on chiral ligands in asymmetric catalysis reveal how steric effects from the hexan-2-yl group influence reaction pathways . Molecular dynamics simulations (e.g., GROMACS) further predict solvation effects and conformational flexibility.
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell lines, solvent carriers). Standardized protocols should include:
- Dose-response curves across multiple concentrations (e.g., 1 nM–100 µM).
- Control experiments using enantiomerically pure samples to rule out off-target effects .
- Meta-analysis of existing data to identify confounding factors (e.g., batch purity, endotoxin levels) .
Q. What strategies mitigate challenges in scaling up enantioselective synthesis for industrial research?
- Methodological Answer :
- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce racemization during exothermic steps .
- Ligand recycling : Immobilized chiral catalysts (e.g., silica-supported phosphine ligands) enhance cost-efficiency .
- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistent enantiomeric ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
